Colocynthin

Hepatology In Vivo Pharmacology Natural Products

Substituting Colocynthin with aglycone cucurbitacins risks invalid results-glycosylation fundamentally alters bioactivity. Colocynthin (CAS 1398-78-3) delivers distinct, quantified performance: • Hepatoprotection: Greater SGOT/SGPT/ALP reduction vs. Cucurbitacin B at 50 mg/kg in vivo. • QC Standardization: Validated HPLC method for accurate quantification in C. colocynthis pulp. • Cytotoxic Potency: Extract IC₅₀ of 13.1 µg/mL (A-431) - 2.9× more potent than doxorubicin. Supplied with ≥98% purity; global shipping available.

Molecular Formula C38H54O13
Molecular Weight 718.8 g/mol
CAS No. 1398-78-3
Cat. No. B176041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColocynthin
CAS1398-78-3
Synonyms2-O-beta-D-glycopyranosyl-cucurbitacin E
elaterinide
Molecular FormulaC38H54O13
Molecular Weight718.8 g/mol
Structural Identifiers
SMILESCC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O
InChIInChI=1S/C38H54O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-14,20-21,23-24,27-30,32,39,41,44-46,48H,11,15-17H2,1-9H3/b13-12+/t20-,21-,23-,24+,27-,28+,29-,30+,32-,35+,36-,37+,38+/m1/s1
InChIKeyQKEJRKXVLGOJMB-YYBMGDPWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Colocynthin: Quantitative Evidence Guide


Colocynthin (CAS 1398-78-3), also known as Elaterinide, Cucurbitacin E-2-O-glucoside, or 2-O-β-D-Glucopyranosylcucurbitacin E, is a cucurbitane triterpenoid glycoside with the molecular formula C₃₈H₅₄O₁₃ and a molecular weight of 718.83 g/mol [1]. It is a well-defined secondary metabolite primarily isolated from the bitter apple, Citrullus colocynthis, where it serves as a major bioactive constituent and a potential marker for quality control [2].

Natural product glycoside for hepatotoxicity model and cytotoxicity screening studies
Validated HPLC marker for colocynth pulp standardization and quality control
Cucurbitacin glycoside with reported in vivo model-response differentiation from aglycone analogs

Verifiable Colocynthin Specification


The class of cucurbitacin glycosides is vast, but substitution based on simple structural similarity is a high-risk procurement strategy. In vitro and in vivo data demonstrate that glycosylation fundamentally alters a molecule's bioactivity and, consequently, its experimental outcomes. A critical study comparing aglycone cucurbitacins with their glucosylated counterparts established that glycosylation can inhibit cellular activity [1]. Therefore, a procurement decision made without referencing the specific, quantitative performance data of a compound like Colocynthin—distinct from its aglycone or other glycosylated analogs—can invalidate research results and waste resources. The evidence presented below quantifies this differentiation to support precise, data-driven sourcing.

Glycosylation Aglycone cucurbitacins (e.g., Cucurbitacin B) may produce different cellular and in vivo responses; glycosylation can alter bioactivity and should not be assumed interchangeable.
Analog profile Other colocynth glycosides or crude extracts cannot replicate the same transaminase/ALP endpoint profile; model-response data may not transfer directly.

Colocynthin: Comparative Evidence


In Vivo Hepatoprotection vs. Cucurbitacin B

In a direct, head-to-head in vivo study using a CCl₄-induced hepatotoxicity model in albino rats, the isolated compound Colocynthin demonstrated a distinct hepatoprotective profile compared to its co-isolated analog, Cucurbitacin B. While Silymarin, a standard drug, was used as a baseline, the direct comparison between the two compounds from the same plant matrix is the key differentiator. Both were administered at 50 mg/kg body weight [1].

Hepatotoxicity model
Head-to-head
SGOT reduction 71.3% vs 68.1% (Cucurbitacin B); ALP reduction 80.7% vs 76.8%; bilirubin reduction lower by 13.3%
Supports model-specific transaminase/ALP endpoint review
CCl₄ rat model, oral 50 mg/kg; data to verify for your model
Hepatology In Vivo Pharmacology Natural Products

Cytotoxicity Profile vs. Doxorubicin

While pure Colocynthin's isolated IC₅₀ data is limited, the ethyl acetate extract of Citrullus colocynthis, which contains Colocynthin as a key component, provides a benchmark for its anticancer potential relative to a clinical standard. The extract showed superior potency against specific cancer cell lines when compared to doxorubicin . This serves as a class-level inference for the molecule's potential.

Cytotoxicity screening
Class-level
Extract IC₅₀ 17.4 µg/mL (MIAPaCa-2) and 13.1 µg/mL (A-431); 1.2‑2.9× lower than doxorubicin
Reported cell-model response context; pure compound data limited
Class-level inference from extract; requires compound-specific validation
Oncology Cytotoxicity Assays Cancer Cell Lines

Validated HPLC Marker for Quality Control

Colocynthin's utility extends beyond bioactivity to a critical role in quality control (QC). A validated HPLC method was developed specifically to quantify Colocynthin in C. colocynthis pulp, establishing it as a verifiable analytical marker. This method provides a standardized, quantitative approach that is not available for many other in-class compounds, making Colocynthin a unique procurement option for QC applications [1].

HPLC method validation
Analytical context
Linearity r²=0.999, intra-day precision
Enables colocynthin-specific QC standardization
Validated for C. colocynthis pulp; method transfer review recommended
Analytical Chemistry Quality Control Phytochemistry

Colocynthin: Research and Industrial Applications


Hepatoprotective Mechanism Studies

Researchers designing in vivo studies on liver protection should procure Colocynthin over Cucurbitacin B when the goal is to maximize reduction in serum transaminases (SGOT and SGPT) and alkaline phosphatase (ALP). The evidence shows Colocynthin achieves greater reductions in these markers compared to its co-isolated analog from the same plant at the same dose (50 mg/kg) [1].

Standardization and Quality Control

Industrial quality control (QC) laboratories require a validated analytical method for product standardization. The procurement of Colocynthin as a reference standard is essential, as a specific, validated HPLC method exists for its accurate quantification in C. colocynthis pulp, with defined parameters for linearity, precision, and accuracy [1]. This is not a generic requirement; it is a defined analytical application.

Anticancer Drug Discovery Screening

In early-stage oncology research, procuring a characterized extract containing Colocynthin (or pure Colocynthin when available) is justified for comparative screening. The data indicates that this source material exhibits IC₅₀ values of 17.4 µg/mL (MIAPaCa-2) and 13.1 µg/mL (A-431), which are 1.2x and 2.9x more potent than doxorubicin in the respective cell lines . This potency profile makes it a compelling candidate for further investigation into its mechanism of action.

Application
Selection Property
Validation Focus
In vivo hepatotoxicity model studies
Transaminase/ALP endpoint response profile
Model-specific enzyme endpoint review
Analytical standardization
Validated HPLC marker availability
Method linearity and recovery endpoint review
Cell-model cytotoxicity screening
Reported class-level cytotoxicity context
Cell-line response endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

2 linked technical documents
Explore Hub


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